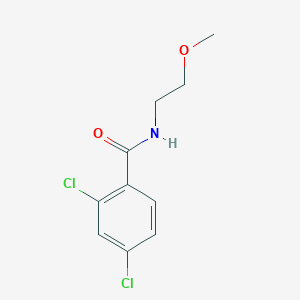
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione, also known as ethyl-4-phenylthiazolidine-2,4-dione (EPT), is a thiazolidinedione derivative. It is a yellow crystalline powder that is soluble in water and ethanol. EPT has been found to have various biological activities, including antitumor, antioxidant, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of EPT is not fully understood. However, it has been proposed that EPT exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication and repair. EPT has also been shown to induce apoptosis by activating caspase-3 and caspase-9, two enzymes involved in the apoptotic pathway. Additionally, EPT has been found to inhibit the activity of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
EPT has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and lipid peroxidation, which are associated with various diseases, including cancer and neurodegenerative diseases. EPT has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, EPT has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential therapeutic agent for diabetes.
Advantages and Limitations for Lab Experiments
EPT has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied for its biological activities. However, there are also limitations to using EPT in lab experiments. EPT is not very stable and can degrade over time, which can affect its biological activity. Additionally, EPT has low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on EPT. One potential area of research is the development of EPT analogs with improved stability and solubility. Additionally, more studies are needed to fully understand the mechanism of action of EPT and its potential therapeutic applications. Further research is also needed to investigate the safety and toxicity of EPT in animal models and humans. Finally, research is needed to investigate the potential use of EPT in combination with other therapeutic agents for the treatment of various diseases.
Synthesis Methods
EPT can be synthesized by the reaction of ethyl acetoacetate with thiourea and p-ethoxybenzaldehyde in the presence of a catalyst. The reaction yields EPT as a yellow crystalline powder with a yield of around 60%.
Scientific Research Applications
EPT has been extensively studied for its biological activities. It has been found to have antitumor activity against various types of cancer cells, including breast, lung, and liver cancer cells. EPT has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. Additionally, EPT has antioxidant and anti-inflammatory properties, which make it a potential therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
3-(4-ethoxyphenyl)-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-2-15-9-5-3-8(4-6-9)12-10(13)7-16-11(12)14/h3-6H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWNAUUUOQYEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CSC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-benzyl-4-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6075130.png)
![2-[4-(3-ethynylbenzoyl)-2-morpholinyl]-N,N-dimethylethanamine](/img/structure/B6075138.png)
![1-{[4-(methylthio)phenyl]acetyl}-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6075143.png)
![ethyl 4-({6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B6075146.png)
![1-ethyl-4-{[{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6075158.png)
![3-{2-oxo-2-[7-(3-phenylpropyl)-2,7-diazaspiro[4.5]dec-2-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B6075161.png)

![5-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-ylcarbonyl)-1-[3-(4-morpholinyl)propyl]-2-piperidinone](/img/structure/B6075173.png)
![1-[2-(1-azocanyl)-4-methyl-5-pyrimidinyl]-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6075183.png)

![5-(4-fluorophenyl)-3-{[2-(2-thienyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6075200.png)
![1-{4-[1-(3-chlorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B6075201.png)
